molecular formula C10H18N2O2 B14734390 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile CAS No. 6295-66-5

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile

Cat. No.: B14734390
CAS No.: 6295-66-5
M. Wt: 198.26 g/mol
InChI Key: LFUNHQPPDONZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopentane ring substituted with a bis(2-hydroxyethyl)amino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile typically involves the reaction of cyclopentanone with bis(2-hydroxyethyl)amine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.

    Substitution: The bis(2-hydroxyethyl)amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[Bis(2-hydroxyethyl)amino]cyclohexane-1-carbonitrile
  • 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carboxylic acid
  • 1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-methanol

Uniqueness

1-[Bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

6295-66-5

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

1-[bis(2-hydroxyethyl)amino]cyclopentane-1-carbonitrile

InChI

InChI=1S/C10H18N2O2/c11-9-10(3-1-2-4-10)12(5-7-13)6-8-14/h13-14H,1-8H2

InChI Key

LFUNHQPPDONZBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.